Clecarmycin A1
Beschreibung
Clecarmycin A1 is a bioactive secondary metabolite classified among highly oxygenated triterpenoids and diepoxy compounds, isolated from microbial sources . It exhibits potent anti-proliferative activity against human cervical cancer cells (HeLa S3) and demonstrates anti-tumor efficacy in murine models, making it a candidate for oncology drug development. Structurally, it is characterized by multiple oxygenated functional groups and epoxy moieties, which contribute to its biological activity. Its primary mechanisms of action include induction of apoptosis, inhibition of angiogenesis, and interference with cancer cell proliferation pathways .
Eigenschaften
Molekularformel |
C29H24O11 |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
2-hydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-4,8,16-trione |
InChI |
InChI=1S/C29H24O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,26-27,32-33H,7-8H2,1-3H3 |
InChI-Schlüssel |
ABNJCNGVZLNFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)CC(O1)C23C(O2)C(=O)C4=C(C3=O)C(=C5C=C(C6=C(C5=C4)OC(=CC6=O)C7(C(O7)C8CO8)C)C)O)O |
Synonyme |
clecarmycin A1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Clecarmycin A1 and C share a triterpenoid backbone but differ in side-chain modifications, which may influence bioavailability .
- Chromoxymycin’s glycosylation enhances solubility but may reduce membrane permeability compared to non-glycosylated analogs .
Mechanistic and Efficacy Profiles
Anti-Proliferative Activity
In Vivo Anti-Tumor Efficacy
| Compound | Model (Mice) | Tumor Inhibition Rate | Key Challenges |
|---|---|---|---|
| Clecarmycin A1 | Xenograft | Significant reduction | High hepatotoxicity at elevated doses |
| Clecarmycin C (14) | Xenograft | Moderate reduction | Lower potency compared to A1 |
| Chromoxymycin (15) | Allograft | High reduction | Rapid metabolic clearance |
Notes:
- Chromoxymycin’s immune-modulatory effects may synergize with checkpoint inhibitors, though clinical data are lacking .
Clinical Potential and Challenges
- Clecarmycin A1: Preclinical data support further optimization for toxicity reduction. No clinical trials reported yet.
- Diaporine (11) : Early-phase trials halted due to neurotoxicity, highlighting the need for structural refinement .
- Chromoxymycin (15) : Promising pharmacokinetics in primates but requires formulation improvements for stability .
Q & A
Q. What established methodologies are used for the synthesis and purification of Clecarmycin A1?
Clecarmycin A1 is typically synthesized via microbial fermentation using actinomycetes strains, followed by extraction and chromatographic purification. Key steps include:
- Fermentation optimization : Adjusting parameters like pH, temperature, and nutrient composition (e.g., carbon/nitrogen sources) to maximize yield .
- Purification : Sequential use of solvent partitioning, silica gel chromatography, and HPLC with UV/Vis or mass spectrometry detection to isolate the compound .
- Characterization : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural identity .
Researchers should cross-validate their protocols against peer-reviewed studies, such as those in The Journal of Antibiotics, to ensure reproducibility .
Q. What is the known mechanism of action of Clecarmycin A1, and how is this experimentally validated?
Clecarmycin A1 exhibits antimicrobial activity by targeting bacterial RNA polymerase, as demonstrated through:
- In vitro inhibition assays : Measuring IC₅₀ values against purified enzymes .
- Gene knockout studies : Observing reduced efficacy in bacterial strains with RNA polymerase mutations .
- Binding affinity analyses : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Contradictory results (e.g., variable potency across bacterial species) should be analyzed using standardized assay conditions and strain-specific genomic profiling .
Q. How do researchers ensure the purity and stability of Clecarmycin A1 in experimental settings?
- Purity validation : HPLC with ≥95% purity threshold, confirmed by dual detection (e.g., UV and evaporative light scattering) .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS .
- Storage protocols : Lyophilized storage at -80°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for Clecarmycin A1?
Discrepancies (e.g., divergent MIC values) may arise from:
Q. What strategies are recommended for optimizing Clecarmycin A1 yield in genetically engineered strains?
- Metabolic engineering : Overexpression of biosynthetic gene clusters (e.g., clm genes) and knockout of competing pathways .
- Multivariate optimization : Design of experiments (DoE) to test interactions between factors like precursor feeding, aeration, and induction timing .
- Real-time monitoring : In-line sensors for pH, dissolved oxygen, and metabolite profiling to adjust fermentation dynamically .
Q. How can structural elucidation challenges (e.g., stereochemistry) be resolved for Clecarmycin A1 derivatives?
- Advanced spectroscopy : 2D NMR (COSY, NOESY) and X-ray crystallography for ambiguous stereocenters .
- Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts or optical rotation .
- Collaborative validation : Cross-institutional replication of structural data to minimize errors .
Q. What are the best practices for designing in vivo efficacy studies for Clecarmycin A1?
- Model selection : Use clinically relevant infection models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) profiling .
- Dose rationale : Base dosing on in vitro MIC values and plasma protein binding studies .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and data transparency .
Data Interpretation and Reporting
Q. How should researchers contextualize Clecarmycin A1 findings within existing literature?
- Comparative analysis : Use systematic reviews (e.g., PRISMA frameworks) to align results with prior studies, highlighting consensus or contradictions .
- Mechanistic hypotheses : Propose structure-activity relationships (SAR) for derivatives, supported by molecular docking simulations .
- Limitations : Explicitly discuss batch-to-batch variability or assay detection limits .
Table 1 : Key Parameters for Clecarmycin A1 Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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